

# Unveiling the Sensory Landscape of 2-Pyrazin-2-ylethanethiol: A Technical Guide

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## Compound of Interest

Compound Name: *Pyrazineethanethiol*

Cat. No.: *B036287*

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An exploration into the potent sensory characteristics, chemical properties, and analytical evaluation of a key savory aroma compound.

## Introduction

2-Pyrazin-2-ylethanethiol, a sulfur-containing heterocyclic compound, is a significant contributor to the aroma of a wide variety of cooked and roasted foods. Its potent and complex odor profile, characterized by savory, meaty, and roasted notes, makes it a molecule of great interest to researchers in the fields of flavor chemistry, food science, and sensory science. This technical guide provides a comprehensive overview of the sensory properties, odor profile, and analytical methodologies associated with 2-pyrazin-2-ylethanethiol, intended for researchers, scientists, and professionals in drug and flavor development.

## Physicochemical and Sensory Properties

2-Pyrazin-2-ylethanethiol is a colorless to pale yellow liquid with a potent and complex aroma. [1] Its sensory characteristics are a cornerstone of its importance in flavor chemistry.

## Sensory Profile

The odor of 2-pyrazin-2-ylethanethiol is predominantly described as sulfureous, meaty, and savory.[1] More specific descriptors include roasted and burnt notes, with nuances of beef and chicken.[1] At a concentration of 2.00 ppm in water, its taste is characterized as meaty, sulfureous, pot roast, and savory, with qualities suitable for chicken and pork flavor profiles.[1]

## Quantitative Sensory Data

While detailed quantitative sensory data such as odor and taste thresholds are not widely published in publicly available literature, the following table summarizes the key qualitative sensory descriptors.

Sensory Attribute	Description	Reference
Odor	Sulfureous, meaty, savory, roasted, burnt, beef and chicken notes, cabbage.	<a href="#">[1]</a>
Taste (at 2.00 ppm)	Meaty, sulfureous, pot roast, savory, with nuances suitable for chicken and pork.	<a href="#">[1]</a>

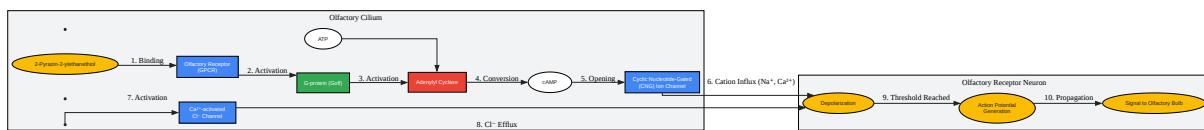
## Physicochemical Data

A summary of the key physicochemical properties of 2-pyrazin-2-ylethanethiol is provided below.

Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> S	<a href="#">[2]</a>
Molecular Weight	140.21 g/mol	<a href="#">[2]</a>
Appearance	Colorless to pale yellow liquid	<a href="#">[1]</a> <a href="#">[2]</a>
Boiling Point	105-110 °C at 20 mmHg	<a href="#">[1]</a> <a href="#">[2]</a>
Specific Gravity	1.142 - 1.157 g/mL at 25 °C	<a href="#">[1]</a> <a href="#">[2]</a>
Refractive Index	1.553 - 1.570 at 20 °C	<a href="#">[2]</a>
Solubility	Partly soluble in water; soluble in most organic solvents.	<a href="#">[1]</a>

## Olfactory Signaling Pathway

The perception of 2-pyrazin-2-yethanethiol, like all odorants, is initiated by its interaction with olfactory receptors in the nasal epithelium. This triggers a sophisticated signaling cascade that results in the perception of its characteristic aroma. The following diagram illustrates the generally accepted olfactory signal transduction pathway.



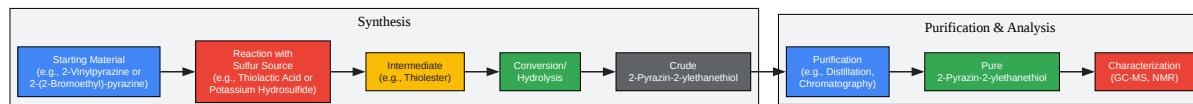
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Caption: General olfactory signal transduction pathway.

## Experimental Protocols

### Synthesis of 2-Pyrazin-2-yethanethiol

While a detailed, peer-reviewed synthesis protocol for 2-pyrazin-2-yethanethiol is not readily available in the public domain, a plausible synthetic route can be inferred from available information. One reported method involves the reaction of 2-vinylpyrazine with thiolactic acid, followed by the conversion of the resulting thiolester to the target compound.<sup>[1]</sup> An alternative starting material mentioned is 2-(2-bromoethyl)-pyrazine.<sup>[1]</sup> The following diagram illustrates a generalized workflow for its synthesis.



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Caption: Generalized synthesis and purification workflow.

## Sensory Evaluation Methodology

A detailed sensory evaluation of a potent aroma compound like 2-pyrazin-2-ylethanethiol would typically be conducted using Gas Chromatography-Olfactometry (GC-O) by a panel of trained sensory assessors.

Objective: To identify and characterize the odor-active compounds in a sample containing 2-pyrazin-2-ylethanethiol.

Materials and Equipment:

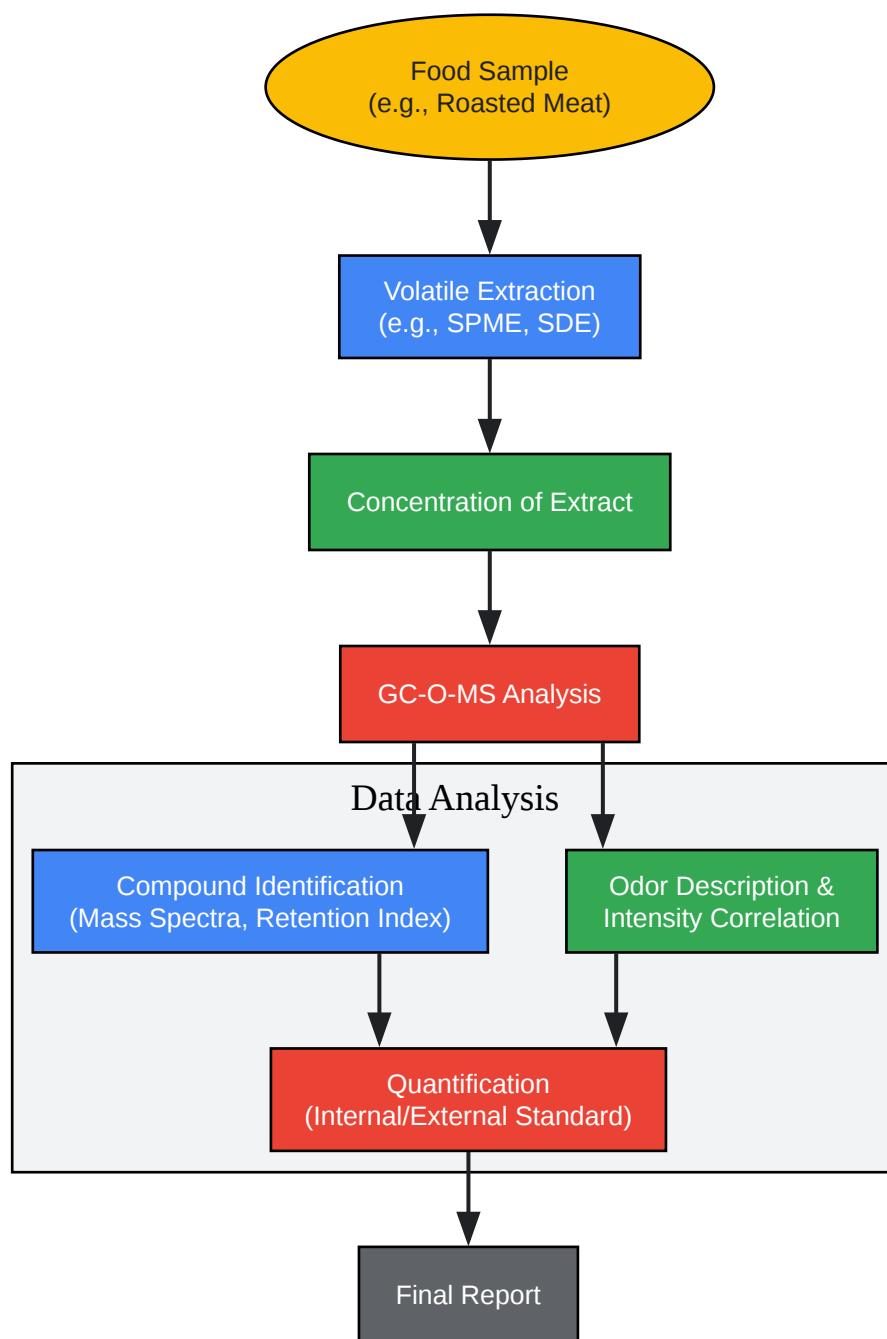
- Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS) and an Olfactory Detection Port (ODP).
- Appropriate GC column for the separation of volatile sulfur compounds (e.g., a non-polar or medium-polarity column).
- High-purity carrier gas (e.g., Helium).
- Humidifier for the ODP air supply.
- Panel of trained sensory assessors (typically 6-12 members).
- Reference standards for odor description calibration.
- Data acquisition system for both MS and sensory data.

**Procedure:**

- Sample Preparation: The sample containing 2-pyrazin-2-ylethanethiol is diluted in an appropriate solvent to a concentration suitable for GC injection.
- GC-MS/O Analysis:
  - The sample is injected into the GC.
  - The effluent from the GC column is split between the MS detector and the ODP.
  - The MS detector records the mass spectra of the separated compounds for identification.
  - Simultaneously, a trained panelist sniffs the effluent at the ODP and records the perceived odor, its intensity, and its retention time.
- Data Analysis: The sensory data from the panel is combined and aligned with the chromatographic data from the MS. This allows for the correlation of specific odors with identified chemical compounds.

## Analytical Workflow

The analysis of 2-pyrazin-2-ylethanethiol in a complex matrix, such as a food product, requires a systematic approach to isolate, identify, and quantify the compound.



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Caption: General analytical workflow for 2-pyrazin-2-ylethanethiol.

## Conclusion

2-Pyrazin-2-ylethanethiol is a pivotal aroma compound that contributes significantly to the desirable savory and roasted notes in many food products. Its complex and potent sensory

profile underscores its importance in the field of flavor science. While detailed quantitative sensory data and specific, replicable synthesis and analysis protocols are not extensively documented in publicly accessible literature, the information presented in this guide provides a foundational understanding for researchers and professionals. Further investigation into the precise sensory thresholds, potential synergistic effects with other flavor compounds, and optimized synthesis and analytical methods will undoubtedly continue to be a focus of research in this area.

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## References

- 1. 2-Pyrazinylethanethiol | 35250-53-4 [chemicalbook.com]
- 2. Pyrazineethanethiol | C6H8N2S | CID 61945 - PubChem [pubchem.ncbi.nlm.nih.gov]
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